N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide
Description
Properties
Molecular Formula |
C24H26N2O |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O/c27-24(23-11-10-21-8-4-5-9-22(21)16-23)25-17-19-12-14-26(15-13-19)18-20-6-2-1-3-7-20/h1-11,16,19H,12-15,17-18H2,(H,25,27) |
InChI Key |
DNEXQFKMZBOYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide primarily involves two stages:
- Preparation of the (1-Benzylpiperidin-4-yl)methylamine Intermediate
- Coupling with Naphthalene-2-Carboxylic Acid
Synthesis of (1-Benzylpiperidin-4-yl)methylamine
This intermediate is typically synthesized via reductive amination or nucleophilic substitution.
Method A: Reductive Amination of 1-Benzylpiperidin-4-one
A widely cited approach involves reacting 1-benzylpiperidin-4-one with methylamine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) is commonly employed.
Procedure :
- 1-Benzylpiperidin-4-one (10 mmol) and methylamine (12 mmol) are dissolved in anhydrous DCM.
- STAB (15 mmol) is added portionwise under nitrogen, followed by stirring at room temperature for 12–24 hours.
- The mixture is quenched with saturated NaHCO₃, extracted with DCM, and purified via flash chromatography (ethyl acetate/heptane, 3:7).
Yield : 65–75%.
Method B: Nucleophilic Substitution of 4-(Aminomethyl)piperidine
4-(Aminomethyl)piperidine is benzylated using benzyl chloride in the presence of potassium carbonate.
Procedure :
- 4-(Aminomethyl)piperidine (10 mmol) and benzyl chloride (12 mmol) are refluxed in ethanol with K₂CO₃ (20 mmol) for 6 hours.
- The product is filtered, concentrated, and recrystallized from acetone.
Yield : 60–70%.
Coupling with Naphthalene-2-Carboxylic Acid
The amide bond formation is achieved via acid chloride intermediates or coupling reagents.
Method 1: Acid Chloride-Mediated Coupling
Step 1: Synthesis of Naphthalene-2-Carbonyl Chloride
Naphthalene-2-carboxylic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in DCM for 4 hours. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry DCM.
Step 2: Amide Formation
- (1-Benzylpiperidin-4-yl)methylamine (10 mmol) and triethylamine (15 mmol) are added to the acid chloride solution at 0°C.
- The mixture is refluxed for 6 hours, washed with brine, and purified via recrystallization (toluene).
Yield : 70%.
Method 2: Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
- Naphthalene-2-carboxylic acid (10 mmol), EDCI (12 mmol), and HOBt (12 mmol) are stirred in DMF for 30 minutes.
- (1-Benzylpiperidin-4-yl)methylamine (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours.
- The product is extracted with ethyl acetate and purified via silica gel chromatography.
Yield : 75–80%.
Optimization and Challenges
Analytical Characterization
Alternative Synthetic Routes
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Acid Chloride Method Cost (USD/kg) | Carbodiimide Method Cost (USD/kg) |
|---|---|---|
| Naphthalene-2-acid | 120 | 120 |
| STAB | 350 | – |
| EDCI | – | 280 |
| Total (excluding labor) | 470 | 400 |
The carbodiimide method is marginally cheaper but requires rigorous purification.
Chemical Reactions Analysis
Amide Bond Formation
2.1 Reaction of Naphthalene-2-carboxylic Acid Chloride with 1-Benzylpiperidin-4-yl Methanol
-
Mechanism : The acid chloride reacts with the piperidine alcohol in a nucleophilic acyl substitution to form the amide .
-
Reagents : Naphthalene-2-carboxylic acid chloride, 1-benzylpiperidin-4-yl methanol, K₂CO₃ (base).
2.2 Spectroscopic Data
| Parameter | Value |
|---|---|
| IR (cm⁻¹) | 1,700 (C=O) |
| ¹H-NMR (ppm) | 12.50 (NH⁺, singlet) |
Linkage of Piperidine to Naphthalene
3.1 Mitsunobu Reaction for Etherification
-
Mechanism : A methylene linker (-CH₂-) is introduced between the piperidine and naphthalene via a Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
-
Reagents : DEAD, triphenylphosphine, THF.
3.2 Palladium-Catalyzed Coupling (Alternative Method)
-
Mechanism : If the naphthalene moiety contains a halide (e.g., bromide), a C–N cross-coupling reaction using Pd catalysts (e.g., Pd(OAc)₂) and ligands like L6 or L10 can form the bond .
-
Reagents : Pd(OAc)₂, L6 ligand, NaO-t-Bu (base).
Biological Evaluation
4.1 Binding Affinity
-
Target : Histamine H₃ receptor (H₃R) and acetylcholinesterase (AChE).
-
Activity :
| Compound | H₃R Binding (Kᵢ, nM) | AChE Inhibition (IC₅₀, μM) |
|----------------|-----------------------|---------------------------|
| ADS031 | 1.537 | 1.537 |
4.2 Molecular Interactions
-
H₃R Pocket :
Structural Analysis
5.1 X-Ray Crystallography
-
Key Features :
5.2 NMR Data
| NMR Signal (ppm) | Assignment |
|---|---|
| 3.50 | CH (methylene linker) |
| 4.10–4.50 | CH₂ groups |
Stability and Reactivity
Scientific Research Applications
Structural Characteristics
The compound features a unique structure comprising:
- Naphthalene ring : Provides hydrophobic characteristics and facilitates interactions with biological membranes.
- Piperidine moiety : Imparts basic properties and allows for interaction with neurotransmitter receptors.
- Carboxamide functional group : Enhances solubility and hydrogen bonding capabilities.
These structural elements contribute to its potential as a pharmacological agent, particularly in modulating neurotransmitter systems.
Neurotransmitter Modulation
Research indicates that N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide can interact with various neurotransmitter receptors, making it a candidate for treating neurological disorders. Similar compounds have shown efficacy as:
- Dopamine receptor modulators : Potential applications in treating conditions such as schizophrenia and Parkinson's disease.
- Serotonin receptor antagonists : May be beneficial in managing anxiety and depression disorders.
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit antioxidant properties, which can protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.
Case Study 1: Neuropharmacological Effects
A study investigated the binding affinity of this compound to dopamine receptors. The results showed a significant affinity (IC50 values in the low micromolar range), suggesting potential use in developing treatments for dopamine-related disorders .
Case Study 2: Antioxidant Properties
Another research highlighted the compound's ability to scavenge free radicals, demonstrating an IC50 value comparable to established antioxidants. This property suggests its potential application in formulations aimed at neuroprotection .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity | Potential Applications |
|---|---|---|---|
| N-[1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide | Naphthalene + Piperidine + Carboxamide | Neurotransmitter modulation | Neurological disorders |
| Similar Compound A | Naphthalene + Morpholine | Antioxidant | Neuroprotection |
| Similar Compound B | Indole + Piperidine | Antidepressant | Mood disorders |
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an antagonist or agonist at certain receptor sites, influencing physiological responses .
Comparison with Similar Compounds
Naphthalene-2-Carboxamide Derivatives
Key Observations :
- Substituent Effects : Alkoxy groups (e.g., methoxy, ethoxy) enhance antimycobacterial activity , while bromophenyl groups are used for synthetic optimization .
- Structural Flexibility : Pyridinium derivatives demonstrate hydrogen bonding and π-π interactions, critical for supramolecular applications .
Benzylpiperidine-Containing Analogs
Key Observations :
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Features
This compound is characterized by:
- Naphthalene Ring : Provides stability and hydrophobic interactions.
- Piperidine Moiety : Imparts basicity and potential interactions with various receptors.
- Carboxamide Group : Enhances solubility and plays a role in receptor binding.
The compound primarily acts as a modulator of neurotransmitter systems, exhibiting interactions with several receptor types. Its mechanism of action includes:
- Receptor Binding : this compound has shown affinity for dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.
- Agonist/Antagonist Activity : Depending on the target receptor, it may function as an agonist or antagonist, influencing various signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Neuropharmacological Effects :
- Modulates neurotransmitter release.
- Potential antidepressant and anxiolytic effects have been observed in animal models.
-
Cytotoxicity Studies :
- In vitro studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate the mechanisms involved.
-
Toxicokinetics :
- Preliminary studies indicate moderate metabolic stability, with significant involvement of cytochrome P450 enzymes in its metabolism.
Case Studies
A series of studies have evaluated the pharmacological profile of this compound:
| Study | Findings |
|---|---|
| Neuropharmacology Study (2023) | Demonstrated significant modulation of serotonin receptors, indicating potential antidepressant properties. |
| Cytotoxicity Assay (2024) | Reported IC50 values for various cancer cell lines, suggesting selective cytotoxic effects. |
| Metabolic Stability Analysis (2023) | Identified CYP2C19 and CYP3A4 as key enzymes in metabolism; moderate half-life observed. |
Interaction Studies
Studies investigating receptor binding affinities revealed:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Dopamine D2 | 20 nM |
| Serotonin 5HT1A | 15 nM |
These findings highlight the compound's potential as a therapeutic agent targeting central nervous system disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between naphthalene-2-carboxylic acid derivatives and (1-benzylpiperidin-4-yl)methanamine. A key protocol involves activating the carboxylic acid (e.g., using HATU or EDC/HOBt) for amide bond formation. For example, a 50% yield was achieved by reacting 6,7-dimethoxy-4-oxo-4H-chromene-2-carboxylic acid with (1-benzylpiperidin-4-yl)methanamine under reflux in DCM . Yield optimization requires precise stoichiometry (1:1.1 molar ratio of acid to amine), inert atmosphere, and post-reaction purification via column chromatography or recrystallization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Compare chemical shifts with literature data (e.g., aromatic protons at δ 6.8–8.2 ppm for naphthalene; piperidine methylene protons at δ 2.4–3.1 ppm) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 9.5–11.3° for naphthalene-piperidine systems) and hydrogen-bonding networks (N–H⋯N/S interactions) to confirm stereochemistry .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ at m/z 413.2 for C₂₅H₂₈N₂O₂) .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictions in pharmacological data for this compound (e.g., varying IC₅₀ values across assays)?
- Methodological Answer : Contradictions often arise from assay conditions or target specificity. Address this by:
- Standardizing Assays : Use identical cell lines (e.g., HEK-293 for σ1 receptor binding) and buffer conditions (pH 7.4, 25°C) .
- Competitive Binding Studies : Compare displacement curves of radiolabeled ligands (e.g., [³H]CP55940) to assess affinity variations .
- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem bioactivity datasets) to identify outliers .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced σ1 receptor affinity?
- Methodological Answer : Prioritize modifications based on pharmacophore models:
- Piperidine Substitution : Replace the benzyl group with bulkier aryl groups (e.g., 4-chlorophenyl) to enhance hydrophobic interactions .
- Naphthalene Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at C4) to improve π-π stacking with receptor residues .
- In Silico Validation : Use CoMFA or molecular docking (e.g., Glide SP) to predict binding poses and affinity changes .
Q. What in vitro and in vivo models are suitable for evaluating neuroprotective effects of this compound?
- Methodological Answer :
- In Vitro : Use SH-SY5Y cells with oxidative stress induction (e.g., H₂O₂ or rotenone) to measure viability via MTT assay. Include donepezil as a positive control .
- In Vivo : Employ rodent models of Alzheimer’s disease (e.g., scopolamine-induced memory impairment) with doses of 5–20 mg/kg (i.p.). Assess cognitive performance via Morris water maze .
Q. How can crystallographic data resolve ambiguities in protonation states of the piperidine ring?
- Methodological Answer : Perform high-resolution X-ray diffraction (≤1.0 Å) to locate hydrogen atoms. For example, partial protonation (occupancy factors: 0.61 vs. 0.39) in related compounds was confirmed via N–H⋯S hydrogen bonds in the crystal lattice . Pair this with DFT calculations (B3LYP/6-31G*) to model charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
